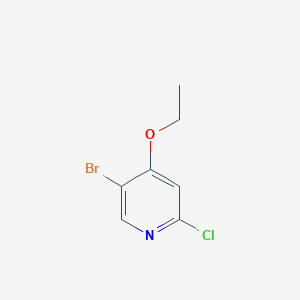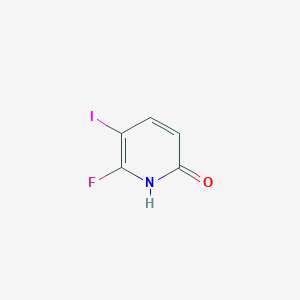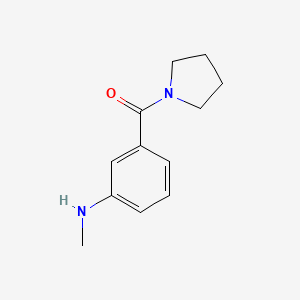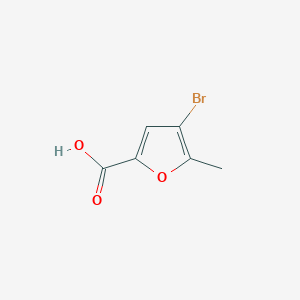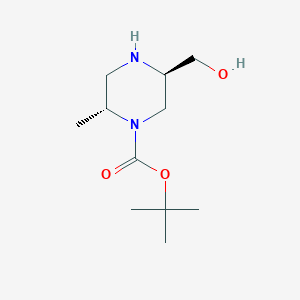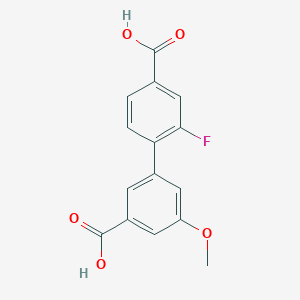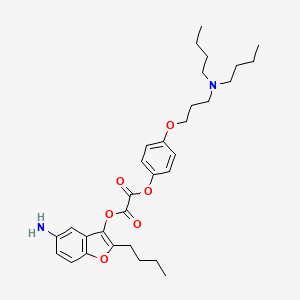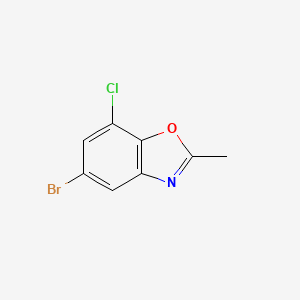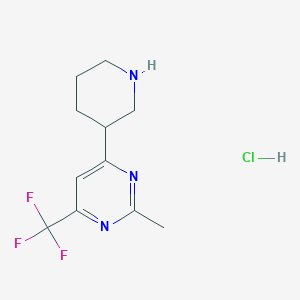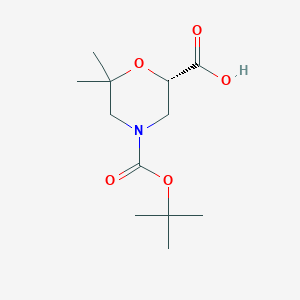
(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid
Vue d'ensemble
Description
“(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid” is a compound that involves the tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
The synthesis of compounds involving the Boc group often involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The Boc group has the molecular formula C5H9O2 and a molecular weight of 101.12376 . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Chemical Reactions Analysis
The Boc group is involved in various chemical reactions. For instance, in dipeptide synthesis, a distinctive coupling reagent was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields . Additionally, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .Physical And Chemical Properties Analysis
The Boc group has a net charge of 0 and is solid at 20 degrees Celsius . It is used in the synthesis of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .Applications De Recherche Scientifique
Crystal Structure and Reaction Studies
- The morpholine ring of the title compound, obtained from a reaction involving (S)-4-(tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid, has been studied for its crystal structure, showing a chair conformation and weak intermolecular hydrogen bonding in the crystal (Wang, Xia, Liu, & Shen, 2011).
Synthesis and Chemical Reactions
- The compound is used in the synthesis of various chemical entities. For instance, its reaction with diphenylmethanamine in dimethylformamide solution leads to the formation of specific compounds, demonstrating its utility in chemical syntheses (Wang, Xia, Liu, & Shen, 2011).
Applications in Organic Chemistry
- Research shows the application of this compound in organic chemistry, particularly in the synthesis of certain esters and amides. This includes its use in the formation of N-tert-butoxycarbonyl α-amino acids and related compounds, highlighting its versatility in organic syntheses (Williams, Sinclair, Demong, Chen, & Zhai, 2003).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, this compound finds use in the synthesis of functionalized amino acid derivatives, which are evaluated for their potential as anticancer agents. This underscores its significance in the development of new pharmaceuticals (Kumar et al., 2009).
Orientations Futures
The use of Boc-protected amino acids in the synthesis of dipeptides and other compounds is a promising area of research . The development of methods for high-temperature Boc deprotection also opens up new possibilities for the extraction of water-soluble polar organic molecules using ionic liquids .
Propriétés
IUPAC Name |
(2S)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCRSTLUNAIJQQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@H](O1)C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



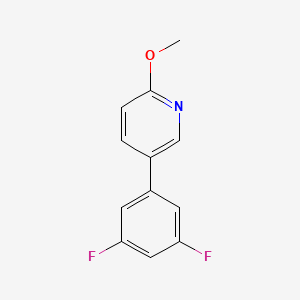
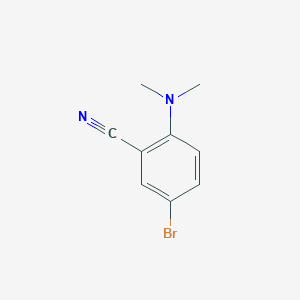
![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)
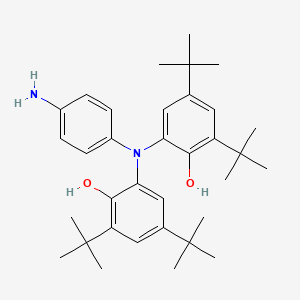
![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B1445577.png)
